2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
Description
2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a fluorinated heterocyclic compound featuring a thiazole core substituted with a difluoromethyl group at position 2 and a sulfonyl chloride moiety at position 5. This compound belongs to the sulfonyl chloride class, which is pivotal in synthesizing sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals, agrochemicals, and materials science. The incorporation of fluorine atoms enhances metabolic stability, bioavailability, and binding affinity in drug candidates due to fluorine’s electronegativity and small atomic radius .
Properties
CAS No. |
2386583-78-2 |
|---|---|
Molecular Formula |
C4H2ClF2NO2S2 |
Molecular Weight |
233.6 g/mol |
IUPAC Name |
2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H |
InChI Key |
WHDXRNONIVGVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(F)F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Difluorocarbene Insertion
Difluorocarbene (CF₂:), generated in situ from reagents like sodium chlorodifluoroacetate (ClCF₂CO₂Na), inserts into C–H bonds adjacent to the thiazole nitrogen. A representative procedure involves:
Direct Electrophilic Substitution
Electrophilic difluoromethylating agents such as PhSO₂CF₂Cl (2.3 equiv) enable direct substitution at activated positions. Reactions proceed in acetonitrile-water mixtures (50°C, 5 hours) with KOH (11 equiv), achieving 77–96% yields depending on substituent electronic effects.
Sulfonation and Chlorination: Installing the Sulfonyl Chloride Group
The final step converts the thiazole’s sulfonic acid derivative to the sulfonyl chloride.
Chlorosulfonation
Direct treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours introduces the sulfonyl chloride group. For example:
Oxidative Chlorination
Alternative methods oxidize thiol intermediates to sulfonyl chlorides using chlorine gas (Cl₂) in hydrochloric acid. A typical protocol includes:
-
Substrate : 2-(difluoromethyl)-1,3-thiazole-5-thiol
-
Oxidant : Cl₂ gas (bubbling, 1 hour)
-
Solvent : 6 M HCl at 25°C
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and functional group tolerance:
Purification and Characterization
Crude products are purified via silica gel chromatography (hexane/ethyl acetate, 4:1) or recrystallization from toluene. Nuclear magnetic resonance (NMR) confirms structure:
Challenges and Optimization Opportunities
-
Side Reactions : Over-chlorination at the thiazole nitrogen occurs above 50°C, reducing yields by 15–20%.
-
Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance difluorocarbene stability but complicate sulfonation.
-
Catalytic Approaches : Molybdenyl acetylacetonate (Mo(acac)₂) shows promise in oxidizing thioethers to sulfonyl chlorides at 0–5°C with 91–92% yield .
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Chloride
The sulfonyl chloride group undergoes nucleophilic displacement with amines, alcohols, or thiols:
-
Amine Substitution : Reacts with primary/secondary amines (e.g., aniline, piperidine) in anhydrous solvents (e.g., THF, DCM) to form sulfonamides.
-
Alcoholysis : Methanol or ethanol in pyridine generates sulfonate esters.
| Nucleophile | Conditions | Product | Notes |
|---|---|---|---|
| R-NH₂ | DCM, 0°C → RT, 2h | Sulfonamide | Base (e.g., Et₃N) required for deprotonation |
| R-OH | Pyridine, RT, 12h | Sulfonate ester | Pyridine scavenges HCl |
Radical Difluoromethylation
The CF₂H group participates in radical-mediated reactions. Under blue LED irradiation, the CF₂H radical (generated from AgSCF₃ or (TMS)₃SiH) adds to alkenes or alkynes, enabling hydrodifluoromethylation .
Example :
-
Substrate : Styrene
-
Reagents : AgSCF₃, (TMS)₃SiH, blue LED
Cross-Coupling Reactions
Transition-metal catalysis facilitates C–CF₂H bond formation:
-
Copper-Mediated Coupling : Using CuI, CsF, and TMSCF₂H, aryl iodides couple with the CF₂H group (e.g., 72% yield for 4-iodoanisole) .
-
Palladium Catalysis : Suzuki-Miyaura coupling with boronic acids modifies the thiazole ring .
| Reaction Type | Catalysts/Reagents | Yield | Application |
|---|---|---|---|
| C–CF₂H Coupling | CuI, CsF, TMSCF₂H | 72% | Aryl/heteroaryl diversification |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 65% | Biaryl synthesis |
Hydrolysis and Stability
The sulfonyl chloride hydrolyzes in aqueous media:
-
Hydrolysis : Forms 2-(difluoromethyl)-1,3-thiazole-5-sulfonic acid in H₂O/THF (pH 7, 25°C, 6h).
-
Stability : Stable under anhydrous storage (-20°C) but degrades in humid conditions .
Functionalization of the Thiazole Ring
The electron-deficient thiazole ring undergoes electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position (55% yield) .
-
Halogenation : NBS or Cl₂ in acetic acid adds halogens (e.g., bromination at 60% yield) .
Key Mechanistic Insights
-
Oxidation Selectivity : Molybdenum-based catalysts prevent over-oxidation to sulfones by modulating peroxide reactivity .
-
Radical Stability : The CF₂H radical’s electrophilicity enables regioselective additions to unsaturated bonds .
-
Sulfonyl Reactivity : The sulfonyl chloride’s leaving group ability is enhanced by electron-withdrawing CF₂H and thiazole moieties .
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is in the development of antiviral agents. Research indicates that sulfonyl chlorides can serve as effective inhibitors of retroviral proteases, such as the HIV protease. The structural characteristics of thiazole derivatives allow for the design of compounds that can effectively bind to the active sites of these enzymes, potentially leading to novel treatments for viral infections .
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The difluoromethyl group enhances lipophilicity, which may improve the bioavailability and efficacy of these compounds in targeting cancer cells .
Herbicides and Fungicides
The unique structure of this compound allows it to be utilized in the formulation of herbicides and fungicides. The difluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and effectiveness against pests and diseases in crops .
Plant Growth Regulators
Research has indicated that thiazole derivatives can act as plant growth regulators, influencing various physiological processes in plants. This application is particularly relevant in enhancing crop yields and managing plant growth under stress conditions .
Polymer Chemistry
In material science, this compound can be used as a building block for synthesizing advanced polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance applications .
Coatings and Adhesives
The compound's reactivity allows it to be used in formulating coatings and adhesives that require specific chemical resistance or durability. The sulfonyl chloride functional group can participate in cross-linking reactions, improving the adhesion properties of coatings on various substrates .
Case Studies
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amino acids, proteins, and other biomolecules, leading to the modification of their structure and function. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive compounds that target specific molecular pathways.
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The substituents on the thiazole ring critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Key Observations:
- Sulfonyl Chloride Reactivity: Analogs with aryl substituents (e.g., 2,4-diphenyl) show lower electrophilicity at the sulfonyl chloride group due to resonance stabilization, whereas alkyl/fluoroalkyl groups (e.g., –CF₃, –CF₂H) enhance reactivity .
Biological Activity
2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride is a heterocyclic compound with notable potential in pharmaceutical applications. Its structure suggests various biological activities, particularly in antimicrobial and anticancer domains. This article reviews relevant literature to elucidate its biological activity, including case studies, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- CAS Number : 2386583-78-2
- Molecular Formula : C4H3ClF2N2O2S
- Molecular Weight : 210.65 g/mol
The presence of difluoromethyl and sulfonyl chloride groups enhances its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 4–8 |
| Compound B | Mycobacterium abscessus | 0.5–1.0 |
| Compound C | Escherichia coli | 3.125 |
These results suggest that the thiazole scaffold can be optimized for enhanced antimicrobial efficacy through modifications at the sulfur and fluorine positions .
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. A notable study demonstrated that related compounds inhibited cell proliferation in breast cancer cell lines:
- Cell Line : MDA-MB-231 (Triple-Negative Breast Cancer)
- IC50 Values : Ranged from 0.126 μM to 12.91 μM, indicating potent activity compared to standard treatments like 5-Fluorouracil.
The mechanism of action involves the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. This suggests that modifications to the thiazole core can lead to compounds with selective cytotoxicity against cancer cells while sparing normal cells .
Case Study 1: Antiviral Activity
A series of thiazole analogues were synthesized to evaluate their antiviral potency against the yellow fever virus. The most effective compounds exhibited improved metabolic stability and therapeutic indices compared to earlier generations, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of thiazole derivatives revealed that substituents at specific positions on the thiazole ring significantly influenced biological activity. For example, introducing electron-withdrawing groups enhanced antimicrobial efficacy, while certain substitutions reduced cytotoxic effects on non-cancerous cells .
Comparative Analysis with Similar Compounds
To contextualize the activity of this compound, a comparison with other thiazole derivatives is essential:
| Compound | Activity | Mechanism |
|---|---|---|
| Methylthio Thiazole Derivative | Antiviral | Inhibition of viral replication |
| Sulfonamide Thiadiazoles | Antimicrobial | Disruption of bacterial cell wall |
| Acetazolamide (Thiadiazole) | Antiglaucoma | Carbonic anhydrase inhibition |
This comparison demonstrates that while structural similarities exist among these compounds, their biological activities can vary significantly based on specific functional groups and molecular interactions .
Q & A
Q. What are the recommended synthetic routes for 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride, and how do reaction conditions influence yield?
The compound can be synthesized via cyclization of precursor thioethers followed by oxidative chlorination. For example, 5-phenyl-1,3-thiazole-4-sulfonyl chloride was prepared by cyclizing ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent, followed by oxidative chlorination using SO₂Cl₂ or Cl₂ gas . Key factors affecting yield include:
- Temperature : Optimal chlorination occurs at 0–5°C to minimize side reactions.
- Reagent stoichiometry : Excess chlorinating agent (1.5–2.0 equivalents) ensures complete conversion.
- Solvent : Dichloromethane (DCM) or chlorinated solvents enhance solubility of intermediates.
Basic characterization involves TLC for reaction monitoring and NMR (¹H/¹³C) for structural confirmation .
Q. How can the stability of this compound be assessed under different storage conditions?
Stability studies should evaluate:
- Moisture sensitivity : Conduct Karl Fischer titration to measure water content in solvents; store under inert gas (Ar/N₂) with molecular sieves.
- Temperature : Accelerated degradation tests at 40°C/75% RH for 4 weeks (ICH guidelines) to assess thermal stability.
- Light sensitivity : UV-Vis spectroscopy to monitor decomposition under UV light (λ = 254 nm).
Degradation products (e.g., sulfonic acids) can be identified via HPLC-MS .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : ¹⁹F NMR is essential for verifying the difluoromethyl group (δ ≈ -110 to -120 ppm, J = 50–60 Hz for CF₂). ¹H NMR should show thiazole ring protons (δ 7.5–8.5 ppm) and sulfonyl chloride protons (if any) .
- IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1160 cm⁻¹) and C-F bonds (1050–1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺) and isotopic patterns consistent with Cl and F .
Advanced Research Questions
Q. How does the difluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The CF₂ group exerts strong electron-withdrawing effects, activating the sulfonyl chloride toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the CF₂ group can reduce reaction rates with bulky nucleophiles. Computational studies (DFT) show that the LUMO of the sulfonyl chloride is lowered by ~1.2 eV compared to non-fluorinated analogs, enhancing electrophilicity . Experimentally, reaction kinetics with aniline in DMF at 25°C show a 3× faster rate than non-fluorinated derivatives .
Q. What strategies optimize molecular docking studies for sulfonamide derivatives of this compound in drug discovery?
- Grid parameterization : Use AutoDock Vina to define a grid box covering the sulfonamide-binding pocket (e.g., carbonic anhydrase IX) with 0.375 Å spacing .
- Scoring function adjustments : Weight electrostatic interactions higher (ΔG ≈ -2.5 kcal/mol for sulfonamide-Zn²⁺ coordination) .
- Conformational sampling : Perform 100 ns MD simulations to account for protein flexibility induced by the CF₂ group .
Q. How can contradictory data on the antitumor activity of related sulfonamide derivatives be resolved?
Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5.0 μM across cell lines) may arise from:
- Cellular uptake differences : Measure logP (octanol-water) to correlate hydrophobicity with permeability.
- Metabolic stability : Incubate compounds with liver microsomes (human/rat) to identify dechlorination or sulfonamide hydrolysis .
- Target selectivity : Use kinome profiling (e.g., KINOMEscan) to assess off-target kinase inhibition .
Q. What methodologies enable the synthesis of heterobifunctional derivatives (e.g., PEGylated or biotinylated analogs)?
- Stepwise functionalization : React the sulfonyl chloride with propargylamine (1.2 eq, DCM, 0°C) to install an alkyne handle, followed by CuAAC "click" chemistry with azide-functionalized PEG/biotin .
- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines during sulfonylation, then remove with TFA .
- Purification : Apply size-exclusion chromatography (SEC) to separate high-MW conjugates .
Q. How does fluorination impact the compound’s metabolic stability in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
